![molecular formula C20H23N3O2S B2918310 N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide CAS No. 381713-16-2](/img/structure/B2918310.png)
N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide
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Overview
Scientific Research Applications
- Researchers have utilized N-aryl and/or heteryl cyanoacetamides to build diverse organic heterocycles. These compounds find applications in drug discovery and the development of chemotherapeutic agents .
- Some cyanoacetamide derivatives exhibit potent anticancer properties. For instance, N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3,4-dihydroxy-2-oxo-1,2-dihydro-1H-benzimidazol-5-yl)methyl]-1,3-thiazol-2-yl]thio]acetamide inhibits cancer cell growth with low IC50 values against multiple cancer cell lines .
- Certain cyanoacetamide derivatives exert strong inhibition of tubulin polymerization by binding to the colchicine site of tubulin. This property makes them potential candidates for anticancer drug development .
- The compound N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-4-methoxybenzamide shows high binding energy, suggesting its potential as a 5-LOX inhibitor. Further structure optimization and in-depth studies are warranted .
- The synthesis of cyanoacetamides involves various methods, including direct treatment of amines with alkyl cyanoacetates. These reactions lead to the formation of heterocyclic rings, which are valuable in medicinal chemistry and drug design .
- Newly synthesized 3-cyano-N-pyridinyl acetamide derivatives demonstrate potential in promoting wound healing and enhancing antioxidant capacity in wound tissue. These compounds could find clinical applications .
Heterocyclic Synthesis
Anticancer Activity
Tubulin Polymerization Inhibition
5-Lipoxygenase (5-LOX) Inhibition
Heterocyclic Ring Formation
Wound Healing and Antioxidant Capacity
Future Directions
properties
IUPAC Name |
N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c1-19(2)10-14-15(11-21)18(26-16(14)20(3,4)23-19)22-17(24)12-6-8-13(25-5)9-7-12/h6-9,23H,10H2,1-5H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGAOUUDRPGBIPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide |
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